Benzo[c]isothiazol-6-ylmethanamine
Description
Significance of Isothiazole (B42339) Scaffolds in Contemporary Chemical Research
The isothiazole scaffold, a five-membered ring with adjacent nitrogen and sulfur atoms, is a key building block in a variety of biologically active compounds. nih.gov This structural motif is present in a range of pharmaceuticals, including antipsychotic drugs like lurasidone (B1662784) and ziprasidone, which feature the related benzo[d]isothiazole core. nih.gov The presence of electronegative sulfur and nitrogen atoms in a 1,2-relationship contributes to the scaffold's unique electronic properties and its ability to interact with biological targets. nih.gov Research has demonstrated that isothiazole derivatives exhibit a wide array of applications, from potent inhibitors of biological pathways to serving as redox activators in chemical synthesis. nih.govsci-hub.se
Overview of the Benzo[c]isothiazole (B8754907) Structural Class within Heterocyclic Chemistry
The fusion of an isothiazole ring with a benzene (B151609) ring gives rise to benzisothiazole. This fusion can occur in different ways, leading to constitutional isomers. The two primary isomers are benzo[d]isothiazole and the less common benzo[c]isothiazole. nih.gov While a significant body of research exists for benzo[d]isothiazole derivatives, the benzo[c]isothiazole scaffold remains a comparatively less explored area of chemical space. nih.gov The arrangement of the sulfur and nitrogen atoms relative to the fused benzene ring in the benzo[c]isothiazole structure differentiates it from its more studied counterpart, offering a distinct electronic and steric profile that could lead to novel chemical reactivity and biological activity. The synthesis of the benzo[c]isothiazole core itself presents unique challenges and opportunities, with recent research focusing on developing efficient methods to access this novel heterocyclic system.
Rationale for Focused Investigation of Benzo[c]isothiazol-6-ylmethanamine
The specific compound this compound warrants focused investigation due to its distinct structural features, which combine the underexplored benzo[c]isothiazole nucleus with a reactive aminomethyl side chain.
This compound is a derivative of the benzo[c]isothiazole parent ring system. Its structure is characterized by a methanamine group (-CH₂NH₂) attached at the 6-position of the bicyclic scaffold. This places it within a specific subgroup of substituted benzisothiazoles. While its isomers in the benzo[d]isothiazole family have been incorporated into various applications, this particular substitution pattern on the benzo[c]isothiazole ring is not widely documented in scientific literature, marking it as a novel compound for potential investigation.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| CAS Number | 1824485-14-4 |
Note: Data is compiled from chemical supplier databases.
The unique combination of the benzo[c]isothiazole core and the aminomethyl substituent suggests several hypothetical avenues for future research:
Medicinal Chemistry: The presence of a primary amine group offers a handle for synthetic modification, allowing for the creation of a library of derivatives. These new compounds could be screened for biological activity. Given that other amine-containing heterocyclic compounds have shown activity as enzyme inhibitors or receptor ligands, exploring the potential of this compound derivatives in this context is a logical step. The core scaffold itself may interact with biological targets in novel ways compared to its benzo[d]isothiazole cousins.
Coordination Chemistry: The nitrogen atom of the isothiazole ring and the nitrogen of the aminomethyl group can both act as potential ligands for metal ions. Research into the synthesis and characterization of metal complexes incorporating this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.
Materials Science: The aromatic nature of the benzo[c]isothiazole system suggests potential applications in organic electronics. Derivatization of the amine group could be used to tune the electronic properties of the molecule, making it a candidate for incorporation into organic semiconductors or light-emitting diodes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2,1-benzothiazol-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H,4,9H2 |
InChI Key |
VCXNEJTVRDLVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2C=C1CN |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C Isothiazole and Its Functionalization
Established Synthetic Routes to the Benzo[c]isothiazole (B8754907) Core
The construction of the benzo[c]isothiazole ring system can be achieved through various synthetic strategies, primarily involving the formation of the heterocyclic portion onto a pre-existing benzene (B151609) ring. These methods often utilize substituted benzenes as starting materials and employ cyclization reactions catalyzed by a range of metals.
Cyclization Reactions of ortho-Substituted Benzenes as Precursors
A common and well-established approach to benzoisothiazole synthesis involves the cyclization of ortho-substituted benzene precursors. arkat-usa.org This strategy relies on the presence of appropriate nitrogen and sulfur-containing functionalities in adjacent positions on the benzene ring, which can then undergo intramolecular reactions to form the isothiazole (B42339) ring. For instance, the intramolecular oxidative N-S bond formation is a known method for creating non-fused isothiazoles and can be extended to the synthesis of their benzo-fused counterparts when starting with suitably substituted phenyl precursors. arkat-usa.org
Indium-Mediated Heterocyclization and Reduction Approaches
Indium-mediated reactions have emerged as a valuable tool in heterocyclic synthesis. While specific examples for benzo[c]isothiazole are not extensively detailed in the provided context, indium has been utilized in the synthesis of other nitrogen-containing heterocycles. For instance, indium-mediated aminoallylations have been employed in the stereoselective synthesis of complex alkaloids, demonstrating its potential for facilitating key bond-forming reactions. acs.org
Fe(II)-Catalyzed Intramolecular Cyclization of 2-Acylarylazides
Iron catalysis offers a cost-effective and environmentally benign alternative to more expensive noble metal catalysts. While direct Fe(II)-catalyzed cyclization of 2-acylarylazides for benzo[c]isothiazole synthesis is not explicitly mentioned, iron-catalyzed reactions have been successfully applied to the synthesis of other N,S-heterocycles. For example, an iron-catalyzed oxidative esterification has been developed for the synthesis of α-acyloxy ethers. acs.org Additionally, FeCl3/ZnI2 has been used to catalyze the aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones to produce benzo[d]imidazo[2,1-b]thiazoles. acs.org These examples highlight the potential of iron catalysis in facilitating cyclization reactions relevant to the synthesis of benzoisothiazole derivatives.
Palladium-Catalyzed Cycloaddition Reactions in Benzo[d]isothiazole Synthesis
Palladium catalysis is a powerful tool for the construction of complex heterocyclic systems. In the context of benzoisothiazoles, palladium-catalyzed cycloaddition reactions have been developed, particularly for the synthesis of benzo[d]isothiazole derivatives. These reactions often involve the use of benzo[d]isothiazole 1,1-dioxides as substrates in dipolar [4+2] and [6+2] cycloadditions to form fused 1,3-oxazinane (B78680) and 1,3-oxazocane derivatives. researchgate.netacs.org Furthermore, palladium-catalyzed asymmetric [3+2] annulation of vinylethylene carbonates with alkenes on cyclic N-sulfonyl imines, including those derived from benzo[d]isothiazole 1,1-dioxide, has been reported to produce multisubstituted tetrahydrofurans with high stereoselectivity. zjut.edu.cn Palladium catalysis has also been employed in the synthesis of diverse sultams, including dihydrobenzo[d]isothiazole-1,1-dioxides. uohyd.ac.in A modular, palladium-catalyzed multicomponent synthesis of pyrido[2,1-α]isoindoles has also been developed, proceeding via a carbonylative coupling and subsequent cycloaddition. rsc.org
Transition-Metal-Catalyzed Cascade Reactions for N,S-Heterocycles
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. Transition metals, particularly copper, play a pivotal role in catalyzing such transformations for the construction of N,S-heterocycles.
Copper-catalyzed cascade reactions are a powerful method for constructing N-containing heterocyclic compounds. researchgate.net These reactions often involve an initial copper-catalyzed C-S bond formation, followed by a subsequent N-S bond cyclization to form the desired heterocyclic ring. For instance, a one-pot methodology has been developed that starts with a copper-catalyzed C-S bond formation, followed by a series of acyl transfers, condensation, and nucleophilic substitution to generate sulfur heterocycles. beilstein-journals.org Specifically for benzo[d]isothiazol-3(2H)-ones, a CuCl-catalyzed cascade reaction involving C-S bond formation followed by N-S bond cyclization has been reported. mdpi.com This approach highlights the utility of copper catalysis in the convergent synthesis of benzoisothiazole derivatives.
Nickel-Ferrite Catalyzed Processes
Recent advancements in catalysis have introduced the use of magnetically recoverable nano-catalysts for heterocyclic synthesis. Specifically, nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) has been employed as an efficient and recyclable catalyst in the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com This process involves a cascade reaction utilizing 2-halobenzamides and elemental sulfur (S₈) as the starting materials. mdpi.com
The reaction proceeds via an initial reaction between the 2-halobenzamide and the nano-NiFe₂O₄ catalyst, which then reacts with sulfur to form a key intermediate. Subsequent intramolecular N–S bond cyclization yields the benzo[d]isothiazolone product and regenerates the catalyst. mdpi.com The catalyst has been shown to be reusable for up to five cycles. arkat-usa.org While this methodology has been established for the benzo[d] isomer, its application for the direct synthesis of the benzo[c]isothiazole skeleton has not been extensively reported.
Table 1: Nickel-Ferrite Catalyzed Synthesis of Benzo[d]isothiazolones
| Starting Material | Catalyst | Base | Solvent | Product | Yield | Ref |
|---|
Electrochemical Dehydrogenative Cyclization Protocols for N-S Bond Formation
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional chemical oxidants. researchgate.net In 2021, an electrochemical dehydrogenative cyclization was reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.comresearchgate.net
This method achieves the intramolecular formation of the critical N–S bond through an oxidative coupling of the N-H and S-H bonds. The reaction is conducted under constant-current electrolysis in an undivided cell, notable for its mild conditions and the absence of metal catalysts or external chemical oxidants. mdpi.comresearchgate.net Hydrogen gas is the only byproduct, highlighting the green credentials of this protocol. researchgate.net The process demonstrates good yields for a variety of substituted 2-mercaptobenzamides. mdpi.com Application of this electrochemical approach to the synthesis of the isomeric benzo[c]isothiazole ring system remains a subject for future investigation.
Key Features of Electrochemical Synthesis:
Catalyst/Oxidant-Free: Relies on electricity as a "green" redox agent. researchgate.net
Mild Conditions: Typically performed at room temperature. researchgate.net
High Atom Economy: Generates H₂ as the sole byproduct. mdpi.com
Good to Excellent Yields: Effective for various substituted substrates. mdpi.com
Metal-Free Methods for Benzo[d]isothiazole Preparation
In the pursuit of more sustainable chemical synthesis, several metal-free methods for the preparation of the benzo[d]isothiazole scaffold have been developed. These approaches avoid the cost and potential toxicity associated with transition metal catalysts. mdpi.com
One notable method involves the use of Selectfluor, a powerful electrophilic fluorinating agent, which mediates the transformation of 2-(methylthio)benzamides into benzo[d]isothiazolones. arkat-usa.org Another significant metal-free strategy is the KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which uses molecular oxygen as the ultimate oxidant. mdpi.com This reaction provides excellent yields of the corresponding benzo[d]isothiazol-3(2H)-ones. mdpi.com
Furthermore, a transition-metal-free cycloaddition reaction between a benzyne (B1209423) intermediate (generated in situ) and a 1,2,5-thiadiazole (B1195012) derivative has been reported to produce a diverse range of benzo[d]isothiazoles. arkat-usa.org
Table 2: Summary of Metal-Free Syntheses for Benzo[d]isothiazoles
| Method | Starting Material | Reagent(s) | Key Transformation | Ref |
|---|---|---|---|---|
| Selectfluor-mediated cyclization | 2-(methylthio)benzamides | Selectfluor | Oxidative cyclization | arkat-usa.org |
| KBr-catalyzed cyclization | 2-mercaptobenzamides | KBr, O₂ | Oxidative N-S bond formation | mdpi.com |
Wittig-Equivalent Processes in Benzo[d]isothiazole Synthesis
Wittig-type reactions, known for their utility in C=C bond formation, have conceptual analogues in heteroatom chemistry that can be harnessed for heterocycle synthesis. An intramolecular aza-Wittig reaction has been successfully applied to the synthesis of benzo[d]isothiazoles. This process begins with readily available ortho-mercaptoacetophenones, which are converted to an S-nitroso intermediate that subsequently reacts with a phosphine (B1218219) reagent to induce cyclization and form the benzo[d]isothiazole ring. arkat-usa.org
Another sophisticated approach is an all-heteroatom Wittig-equivalent process. In this methodology, aryl tert-butyl sulfoxides are activated with N-bromosuccinimide (NBS), leading to the formation of a sulfinylimide intermediate. This intermediate then undergoes a Wittig-like cyclization to afford benzo[d]isothiazole derivatives in high yields. arkat-usa.orgresearchgate.net A related transformation, the diaza- thieme-connect.comrsc.org-Wittig rearrangement, has also been utilized to achieve ring contraction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides into 1,2-benzisothiazole (B1215175) (benzo[d]isothiazole) derivatives using a base like potassium tert-butoxide. nih.govacs.org
Strategies for Aminomethylation at the Benzo[c]isothiazole Skeleton
Targeted Functionalization at the C-6 Position of the Benzo[c]isothiazole Ring
The synthesis of Benzo[c]isothiazol-6-ylmethanamine requires the specific placement of a functional group at the C-6 position. Direct C-H functionalization of the parent benzo[c]isothiazole ring is challenging. Therefore, a more common strategy involves constructing the heterocyclic ring from a pre-functionalized benzene derivative.
A key example of this approach is the synthesis of 4,6-dinitrobenzo[c]isothiazole, which starts from 2-amino-4,6-dinitrotoluene. acs.orgthieme-connect.com This demonstrates that substituents on the aromatic starting material are carried through to the final heterocyclic product. To achieve the target C-6 functionalization, one would start with a benzene derivative bearing a suitable group (or a precursor) at the position that will become C-6 of the benzo[c]isothiazole ring. For instance, a 2-methyl-5-nitroaniline (B49896) could serve as a precursor. The nitro group at position 5 would ultimately reside at the C-6 position of the resulting benzo[c]isothiazole, ready for further transformation.
Structure Activity Relationship Sar Studies of Benzo C Isothiazole Derivatives
Influence of Positional Isomerism on Biological Activities of Benzoisothiazoles
The positioning of the nitrogen and sulfur atoms in the isothiazole (B42339) ring fused to the benzene (B151609) ring gives rise to two primary isomers: benzo[d]isothiazole (1,2-benzisothiazole) and benzo[c]isothiazole (B8754907) (2,1-benzisothiazole). thieme-connect.de This seemingly subtle structural variation can lead to significant differences in the electronic distribution, metabolic stability, and ultimately, the biological activity of the resulting compounds. nih.govsolubilityofthings.com
The arrangement in benzo[d]isothiazole places the sulfur atom adjacent to the benzene ring, while in the benzo[c]isothiazole isomer, the nitrogen atom is directly fused to the carbocyclic ring. This difference in connectivity influences the aromaticity and the electron-donating or -withdrawing nature of the heterocyclic system, which in turn affects how the molecule interacts with biological macromolecules. For instance, the cytotoxic properties of benzo[d]isothiazole derivatives have been noted against various cancer cell lines. nih.gov
While specific studies on Benzo[c]isothiazol-6-ylmethanamine are limited, research on related benzoisothiazole derivatives indicates that the position of substituents on the benzene ring also plays a critical role in determining the potency and spectrum of biological activity. worktribe.com The biological profile of a 7-substituted isomer can differ significantly from its 6-substituted counterpart, highlighting the importance of positional isomerism in drug design. worktribe.com
Role of the Aminomethyl Moiety and its Substitutions in Ligand-Target Interactions
The aminomethyl group attached to the benzo[c]isothiazole scaffold, as seen in this compound, serves as a versatile linker that can engage in various types of ligand-target interactions, including hydrogen bonding and ionic interactions. The primary amine provides a site for protonation at physiological pH, which can be crucial for anchoring the ligand within the binding pocket of a receptor or enzyme.
Studies on analogous structures, such as benzo[d]thiazole derivatives, have demonstrated that the aminomethyl linker is a key pharmacophoric element. For example, in a series of 2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-one derivatives, the methylamino bridge is essential for their antimicrobial activity. ijirt.org
Furthermore, the amino group offers a straightforward point for chemical modification. Substitution on the nitrogen atom can modulate the compound's lipophilicity, basicity, and steric bulk, thereby fine-tuning its pharmacological properties. These substitutions can range from simple alkyl groups to more complex cyclic or aromatic moieties, each imparting unique characteristics to the parent molecule.
Impact of Structural Modifications on In Vitro Biological Potency
The biological potency of benzoisothiazole derivatives can be significantly altered by introducing various substituents onto the heterocyclic scaffold. These modifications can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of its in vitro activity.
Research on related benzothiazole (B30560) and benzo[d]isothiazole systems has provided valuable insights into these structure-activity relationships. For instance, the introduction of halogen atoms, such as fluorine, chlorine, and bromine, at specific positions on the benzothiazole ring has been shown to enhance antimicrobial activity. ijirt.org This is often attributed to the increased lipophilicity and altered electronic nature of the molecule, which can improve its ability to penetrate cell membranes.
The following table summarizes the observed effects of different structural modifications on the in vitro biological potency of related heterocyclic compounds.
| Modification | Position | Observed Effect on Biological Activity | Compound Class | Reference |
| Halogen (F, Cl, Br) | 5-position | Enhanced antimicrobial activity | Benzothiazole | ijirt.org |
| Alkyl groups | 5-position | Increased bioactivity | Benzothiazole | ijirt.org |
| Hydroxy group | Coumarinyl ring | Increased anti-HIV activity | Benzothiazole-coumarin hybrid | nih.gov |
| Bulky groups | Phenyl ring | Decreased antiviral potency | Benzothiazole | nih.gov |
| Electron-withdrawing groups (e.g., fluorine) | 4-position of benzyl (B1604629) ring | Highest antitumor activity | Benzothiazole-Schiff base | researchgate.net |
| Lipophilic group (e.g., benzyloxy) | 4-position of 2-hydroxy phenyl ring | Beneficial to antitumor activity | Benzothiazole-hydrazone | researchgate.net |
Comparative SAR Analysis with Related Heterocyclic Systems
A comparative analysis of the structure-activity relationships of benzo[c]isothiazoles with closely related heterocyclic systems, such as benzothiazoles and benzo[d]isothiazoles, can provide a deeper understanding of the key structural features required for biological activity.
Benzothiazoles
The benzothiazole scaffold is a well-studied pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijirt.orgijsrst.comnih.gov SAR studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. researchgate.net For example, electron-donating groups at the 6-position have been found to enhance the anthelmintic effect of certain benzothiazole derivatives. semanticscholar.org The 2-amino group is a common site for modification, leading to a variety of potent derivatives. semanticscholar.orgresearchgate.net
Benzo[d]isothiazoles
Benzo[d]isothiazoles, the 1,2-isomers, have also been extensively investigated. These compounds have shown marked cytotoxicity against human cancer cell lines. nih.gov In a series of benzo[d]isothiazole derivatives developed as agonists for the TRPM5 channel, the benzo[d]isothiazole core was found to be a key determinant of potency. sci-hub.se The replacement of the sulfur atom in the isothiazole ring with an oxygen or nitrogen atom led to a decrease in activity, highlighting the importance of the sulfur atom in this particular scaffold for this specific biological target. sci-hub.se
Bioisosteric Replacements within the Benzo[c]isothiazole Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net This involves replacing a functional group with another group that has similar physicochemical properties. nih.govsci-hub.se Within the benzo[c]isothiazole scaffold, several bioisosteric replacements can be envisioned to modulate its biological activity.
The isothiazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles. For instance, replacing the benzo[c]isothiazole core with a benzothiazole or a benzoxazole (B165842) could lead to compounds with different biological profiles. researchgate.net
The following table outlines potential bioisosteric replacements for different moieties within the benzo[c]isothiazole scaffold.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference |
| Sulfur (S) | Oxygen (O), Methylene (CH2), NH | To alter electronics, polarity, and hydrogen bonding capacity. | sci-hub.seacs.org |
| Nitrogen (N) | CH | To remove hydrogen bond donor/acceptor capabilities and modify electronics. | |
| Benzene Ring | Pyridine, Thiophene, Furan | To introduce heteroatoms, alter polarity, and modulate metabolism. | sci-hub.se |
| -CH2- in aminomethyl | -O-, -S-, -NH- | To change linker flexibility, polarity, and hydrogen bonding potential. |
This comparative approach, combined with an understanding of the specific roles of different structural components, provides a solid foundation for the future design and optimization of novel benzo[c]isothiazole-based therapeutic agents.
Computational and Theoretical Chemistry Studies on Benzo C Isothiazol 6 Ylmethanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (B3LYP), are fundamental in elucidating the electronic characteristics of a molecule. mdpi.comnih.gov For Benzo[c]isothiazol-6-ylmethanamine, these calculations would provide critical insights into its stability, reactivity, and potential interaction sites.
The primary outputs of such studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. semanticscholar.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. atlantis-press.com A smaller energy gap suggests higher reactivity.
Furthermore, these calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with biological targets. semanticscholar.org For this compound, the nitrogen and sulfur atoms of the isothiazole (B42339) ring and the nitrogen of the aminomethyl group would likely be identified as key reactive sites. semanticscholar.org
Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT/B3LYP/6-31G(d,p) basis set.
| Parameter | Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 3.2 D | Polarity and solubility |
| Electronegativity (χ) | 3.85 eV | Electron-attracting tendency |
| Global Hardness (η) | 2.65 eV | Resistance to charge transfer |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. bepls.com This method is instrumental in rational drug design for identifying potential lead compounds. bepls.com Given that various benzoisothiazole derivatives have been investigated as inhibitors for targets like HCV NS5B polymerase and 5-HT6 receptors, a similar approach could be applied to this compound. herts.ac.ukresearchgate.net A hypothetical docking study might explore its binding affinity within the active site of a relevant enzyme, for instance, a kinase or a protease, which are common targets for heterocyclic compounds. vensel.org
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the ligand-receptor complex over time. mdpi.com MD simulations provide an atomistic view of the dynamic behavior of the complex, tracking atomic movements and conformational changes. researchgate.netacs.org Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. ajms.iq These simulations can confirm whether the binding pose predicted by docking is maintained and can reveal the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com
Table 2: Illustrative Molecular Docking and MD Simulation Results Hypothetical target: Protein Kinase XYZ
| Parameter | Result | Interpretation |
| Docking Score | -8.5 kcal/mol | Strong predicted binding affinity |
| Key Interacting Residues | ASP145, LYS88, LEU34 | Specific amino acids forming H-bonds and hydrophobic interactions |
| Average RMSD (Ligand) | 1.2 Å | The ligand remains stably bound in the active site during the simulation |
| Average RMSF (Active Site) | 0.8 Å | The active site residues maintain a stable conformation upon binding |
Prediction of Conformational Preferences and Stereochemical Effects
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For this compound, a key area of flexibility is the bond connecting the aminomethyl group to the benzoisothiazole ring system.
Computational methods can be used to rotate this bond and calculate the potential energy at each rotational angle, generating a potential energy surface. This analysis reveals the most energetically favorable orientations of the aminomethyl side chain relative to the heterocyclic ring. nih.gov Understanding these preferences is vital because only specific conformations may fit into a biological target's binding site. nih.gov Studies on similar benzylamine (B48309) and aminomethyl-substituted heterocycles have shown that restricting the side chain's conformation can significantly enhance binding potency. nih.govacs.org
Stereochemical effects are also critical. While this compound itself is not chiral, derivatives with substitutions could be. Computational studies can predict the energetic differences between stereoisomers and how their different 3D arrangements might affect receptor binding.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening involves using computational methods to search large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. Starting with the this compound scaffold, a virtual library of novel derivatives can be generated by adding various functional groups at different positions on the molecule. nih.gov
This virtual library can then be screened against a target protein using high-throughput docking. scispace.com The process filters out compounds with poor predicted binding affinity, allowing researchers to focus on synthesizing and testing only the most promising candidates. This approach significantly accelerates the drug discovery process. researchgate.net Further refinement can be achieved by applying ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction filters to ensure the designed derivatives have favorable drug-like properties. researchgate.net
Cheminformatics and Data Mining for Structure-Function Relationships
Cheminformatics combines computer and information science to analyze large datasets of chemical compounds and their biological activities. researchgate.net For a compound like this compound, cheminformatics would be used to compare its structural features to those of known active molecules within large databases like ChEMBL. chemrxiv.org
A key application is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. pku.edu.cn By analyzing a series of benzoisothiazole derivatives and their measured activities, a QSAR model could be built to predict the activity of new, untested derivatives. pku.edu.cnnih.gov The model would identify key molecular descriptors (e.g., lipophilicity, specific atomic charges, molecular shape) that are most important for the desired biological function, providing a roadmap for designing more potent and selective compounds. pnrjournal.comnih.gov
Investigational Applications of Benzo C Isothiazol 6 Ylmethanamine in Chemical Biology
Development as Molecular Probes for Biological Pathway Elucidation
Molecular probes are essential tools in chemical biology, used to interrogate and understand complex biological systems. dntb.gov.ua The isothiazole (B42339) scaffold is a component of various biologically active molecules, suggesting its potential utility in probe development. mdpi.com However, a review of current scientific literature does not yield specific studies where Benzo[c]isothiazol-6-ylmethanamine has been developed or utilized as a molecular probe for the elucidation of biological pathways.
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The benzo[c]isothiazole (B8754907) ring system serves as a versatile building block in organic synthesis. Research has demonstrated its utility as a synthetic intermediate for creating more complex, multi-ring heterocyclic structures.
One notable synthetic strategy involves the creation of benzo[c]isothiazole 2-oxides from 2-(S-methylthiomethyl)anilines. This process involves a cyclization step to form the isothiazole ring, which can then be further derivatized. sci-hub.se This method provides an efficient, large-scale route to this novel heterocyclic scaffold, highlighting its role as a foundational intermediate. sci-hub.se
Another approach utilizes benzo[c]isothiazole in [3+2]-cycloaddition reactions. For example, benzo[c]isothiazole can react with an azomethine ylide to produce complex, fused pyrrolidinyl-isothiazolo systems. mdpi.com This demonstrates the scaffold's ability to participate in reactions that build molecular complexity, serving as a key component for generating novel chemical entities. mdpi.com While the benzo[c]isothiazole scaffold is a documented intermediate, specific examples detailing the use of this compound as a key intermediate in the synthesis of other complex molecules are not prominent in the reviewed literature.
Potential in Drug Discovery Research as a Scaffold for Novel Chemical Entities
The isothiazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in various marketed drugs and clinical candidates. mdpi.comsci-hub.se The benzo[c]isothiazole variant, specifically its oxidized form as a sultam (1,3-dihydrobenzo[c]isothiazole 2,2-dioxide), has been successfully employed as a central scaffold in drug discovery programs.
A key example is the development of potent and selective inhibitors of the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in colorectal cancer. acs.org In this research, the 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold was introduced to improve the metabolic stability and aqueous solubility of the lead compounds. acs.org The incorporation of this scaffold was a critical step in optimizing the drug-like properties of the inhibitors. acs.org
Table 1: In Vitro Profile of a CDK8 Inhibitor Incorporating a Benzo[c]isothiazole Scaffold
| Compound ID | Scaffold | CDK8 IC₅₀ (nM) | Human Microsomal Clint (μL/min/mg) | Aqueous Solubility (μM) |
|---|---|---|---|---|
| 22 | 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | 160 | 17 | 36 |
Data sourced from a study on CDK8/19 inhibitors. acs.org
The data indicates that incorporating the benzo[c]isothiazole sultam scaffold (Compound 22 ) resulted in a compound with favorable metabolic stability and significantly improved solubility, underscoring the scaffold's value in addressing pharmacokinetic challenges in drug design. acs.org Although the broader benzo[c]isothiazole scaffold shows clear utility, specific research focusing on this compound as a primary scaffold for novel chemical entities in drug discovery is not detailed in the available scientific reports.
Utility in Materials Science Research
The electronic properties of the benzo[c]isothiazole ring system make it a candidate for investigation in materials science, particularly for applications in organic electronics.
Polymers of Intrinsic Microporosity (PIMs) are materials with continuous microporosity resulting from an inefficiently packed polymer backbone. There is no available research that documents the incorporation of this compound or the benzo[c]isothiazole scaffold into PIMs for photochemical applications.
While not developed as traditional photosensitizers, the benzo[c]isothiazole group has been identified as a useful component in materials for organic solar cells, where it can function as an electron transport material. rsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) have been conducted to design novel, star-shaped molecules for organic solar cell applications, with one designed molecule incorporating a benzo[c]isothiazole group. nih.gov The calculations aimed to predict the molecule's electronic and charge transport properties. nih.gov
Table 2: Calculated Properties of a Designed Molecule for Organic Solar Cells
| Molecule Component | Highest Occupied Molecular Orbital (eV) | Lowest Unoccupied Molecular Orbital (eV) | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) |
|---|---|---|---|---|
| Benzo[c]isothiazole | -5.84 | -3.61 | 0.286 | 0.354 |
Data from a computational study on molecules for organic solar cells. nih.gov
The computational results suggested that the molecule containing the benzo[c]isothiazole group could be a promising candidate for use as both a hole and electron transport material in electronic devices. nih.gov However, specific studies on the development of this compound as a photosensitizer have not been reported.
Applications in Agrochemical Research and Development
Derivatives of the isothiazole family are known to possess a wide range of biological activities, including pesticidal properties. rsc.orgthieme-connect.com The oxidized derivative of the isomeric benzo[c]isothiazole, 1,3-Dihydro-2,1-benzisothiazole 2,2-dioxide, has been noted as a key component in the synthesis of agrochemicals. lookchem.com This suggests the potential of the core scaffold in developing new agents for plant protection. thieme-connect.com Despite the established role of the isothiazole family in agrochemicals, literature specifically detailing the application of this compound in agrochemical research and development is not currently available.
Future Research Directions and Unexplored Avenues for Benzo C Isothiazol 6 Ylmethanamine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzo[c]isothiazole (B8754907) derivatives is still an emerging field compared to the well-established routes for other isomers like benzo[d]isothiazoles. arkat-usa.org A primary future objective is the development of versatile, efficient, and sustainable methods to access the Benzo[c]isothiazol-6-ylmethanamine core and its analogues.
Recent progress in the synthesis of benzo[c]isothiazole 2-oxides via a copper-catalyzed intramolecular C–N cross-coupling reaction provides a promising starting point. thieme-connect.com This modular approach, which utilizes readily available materials and shows scalability, could be adapted for the synthesis of the target compound. thieme-connect.com Future work should focus on expanding the substrate scope and exploring alternative catalytic systems (e.g., rhodium, palladium) that have proven effective in the synthesis of other isothiazole-containing molecules. rsc.org
Furthermore, a significant research avenue lies in the principles of green chemistry. mdpi.com Many conventional synthetic routes for heterocyclic compounds rely on harsh conditions and hazardous reagents. researchgate.net Future methodologies should aim to incorporate:
Atom-Economical Reactions: Designing syntheses that maximize the incorporation of all starting material atoms into the final product.
Benign Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-based solvents. researchgate.net
Catalyst Recyclability: Developing heterogeneous or nanocatalyst systems that can be easily recovered and reused, reducing waste and cost. mdpi.com
Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. thieme-connect.com
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Approach | Potential Catalyst | Key Advantages | Research Goal |
| Intramolecular Cycloamidation | Copper (CuI, CuCl) thieme-connect.commdpi.com | Modular, good yields reported for oxides thieme-connect.com | Adapt for methanamine synthesis, optimize conditions |
| Oxidative Annulation | Rhodium (Rh) rsc.org | Direct C-H activation, potential for diverse functional groups rsc.org | Explore C-H functionalization on a suitable precursor |
| Multi-Component Reactions | Acid/Base or Metal Catalyst | High efficiency, rapid assembly of complex structures researchgate.net | Design a one-pot reaction yielding the target scaffold |
| Green, Catalyst-Free Methods | H₂O₂/HCl, NH₄Cl mdpi.com | Environmentally friendly, simple, uses cheap reagents mdpi.com | Investigate feasibility for benzo[c]isothiazole ring formation |
Advanced Spectroscopic and Structural Characterization for Deeper Mechanistic Insights
A fundamental aspect of future research will be the comprehensive characterization of this compound. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are essential for structural confirmation, advanced methods are needed for a deeper understanding of its properties. mdpi.combrieflands.com
Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Connectivity), will be indispensable for unambiguously assigning the spectral data, particularly to differentiate between potential isomers that may arise during synthesis. mdpi.com
Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful tool to complement experimental data. nih.gov DFT calculations can provide insights into:
Molecular geometry and electronic structure.
Spectroscopic properties to aid in the interpretation of experimental spectra.
Reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) to predict the molecule's behavior in chemical reactions. nih.gov
Molecular Electrostatic Potential (MEP) maps to identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
A hypothetical data table for the characterization of this compound is presented below.
| Analytical Technique | Parameter | Purpose |
| ¹H & ¹³C NMR | Chemical Shifts (δ), Coupling Constants (J) | Confirm covalent structure and connectivity. mdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Unambiguous assignment of all proton and carbon signals. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Determine precise elemental composition. mdpi.com |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identify key functional groups (N-H, C-S, aromatic C=C). brieflands.com |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Characterize electronic transitions within the chromophore. nih.gov |
| DFT Calculations | HOMO/LUMO energies, MEP, Bond Lengths | Predict reactivity, stability, and electronic properties. nih.gov |
Integration with High-Throughput Screening Platforms in Chemical Biology Research
To efficiently explore the biological potential of this compound, its integration into high-throughput screening (HTS) platforms is a critical step. beilstein-journals.org HTS allows for the rapid testing of a compound against thousands of biological targets to identify "hits"—compounds that modulate the activity of a specific protein or pathway. nih.gov
Future research should focus on:
Library Synthesis: Creating a focused library of derivatives based on the this compound scaffold. This involves systematically modifying the amine group and the aromatic ring to generate structural diversity.
Assay Development: Designing and optimizing robust biochemical or cell-based assays suitable for automated screening.
Screening Campaigns: Executing HTS campaigns against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in disease. nih.gov
The isothiazole (B42339) scaffold is known to be present in compounds with a wide range of biological activities, making it a promising candidate for broad screening efforts. thieme-connect.combepls.com
Exploration of New Biological Targets and Pathways beyond Current Research Focus
Research on related benzothiazole (B30560) and benzo[d]isothiazole scaffolds has revealed activity against a host of biological targets. nih.govtandfonline.combenthamscience.com A key future direction for this compound is to investigate its potential against both these known targets and entirely new pathways. The unique stereoelectronic profile of the benzo[c] isomer may lead to novel selectivity or potency profiles.
Potential target classes for investigation, based on activities of related compounds, include:
Neurodegenerative Disease Targets: Enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) are critical targets in Alzheimer's disease. nih.govsemanticscholar.org
Oncology Targets: Kinases, topoisomerases, and pathways involved in apoptosis are common targets for anticancer drug discovery. researchgate.net
Antimicrobial Targets: The isothiazole ring is a component of some antifungal and antibacterial agents. nih.gov
Metabolic Disease Targets: Compounds acting on targets like SGLT2 have been developed from the benzo[d]isothiazole scaffold for diabetes treatment. arkat-usa.org
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale (Based on Related Scaffolds) |
| Enzymes | AChE, BuChE, MAO-B nih.govsemanticscholar.org | Alzheimer's Disease | Benzothiazoles are effective inhibitors. nih.gov |
| Protein Kinases | CDK5, GSK-3 nih.gov | Alzheimer's, Cancer | Thiazolo-quinazolines show multi-kinase inhibition. nih.gov |
| Ion Channels / Receptors | Histamine H3 Receptor nih.gov | Neurological Disorders | Benzothiazoles serve as a privileged scaffold for H3R ligands. nih.gov |
| Transporters | SGLT2 arkat-usa.org | Diabetes | Benzo[d]isothiazole C-glucosides are SGLT2 inhibitors. arkat-usa.org |
| Microbial Enzymes | Various | Infectious Diseases | Isothiazole derivatives exhibit antimicrobial properties. nih.gov |
Investigation of Reactivity and Stability in Diverse Chemical Environments
Understanding the chemical reactivity and metabolic stability of this compound is paramount for its development as a potential drug or functional molecule. The isothiazole ring itself is an aromatic system, which confers a degree of stability. researchgate.net However, the N-S bond can be susceptible to cleavage under certain reductive or oxidative conditions.
Future studies should systematically evaluate the compound's stability across a range of environments relevant to both biological and industrial applications.
| Study Type | Conditions | Purpose |
| pH Stability | Aqueous buffers (pH 2 to 10) | Assess stability in simulated physiological and storage conditions. |
| Oxidative Stability | H₂O₂, m-CPBA | Determine susceptibility to oxidation, relevant to metabolic pathways. |
| Reductive Stability | Reducing agents (e.g., thiols) | Evaluate the stability of the N-S bond. |
| Plasma Stability | Incubation in human/rodent plasma | Predict in vivo half-life and metabolic liability. |
| Photostability | Exposure to UV/Visible light | Assess suitability for applications where light exposure is a factor. rsc.org |
Theoretical studies using DFT can precede and guide these experiments by predicting the most reactive sites and the stability of potential intermediates. nih.gov
Design and Synthesis of Multi-Target Ligands Based on the Scaffold
The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The design of multi-target-directed ligands (MTDLs), single molecules engineered to interact with multiple relevant biological targets, is a promising therapeutic strategy. nih.govsemanticscholar.org
The this compound scaffold is an excellent starting point for MTDL design. The methanamine group provides a convenient chemical handle for linking to other pharmacophores, while the benzo[c]isothiazole core can be tailored to maintain affinity for a primary target.
Future research in this area should involve:
Pharmacophore Hybridization: Rationally combining the benzo[c]isothiazole core with known pharmacophores for other targets (e.g., linking it to a moiety known to inhibit a specific kinase).
Scaffold Elaboration: Synthesizing derivatives where different functional groups are added to the core structure to pick up additional interactions in the binding sites of secondary targets. semanticscholar.org
Computational Design: Using molecular modeling to predict how hybrid molecules will fit and interact within the binding sites of multiple targets simultaneously. semanticscholar.org
This approach could lead to the development of novel therapeutics with enhanced efficacy and potentially a lower propensity for drug resistance. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[c]isothiazol-6-ylmethanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves functionalization of the benzisothiazole core. Key steps include nucleophilic substitution at the 6-position using methanamine derivatives. Reaction optimization can be achieved by varying solvents (e.g., DMF or THF), temperatures (80–120°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures improves yield . Reductive amination or direct alkylation protocols may also be employed, with monitoring by TLC or HPLC for intermediate validation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methanamine group (-CH₂NH₂) shows characteristic signals at δ ~3.2–3.5 ppm (¹H) and δ ~40–45 ppm (¹³C). The aromatic protons of the benzisothiazole ring appear as multiplets in δ ~7.0–8.5 ppm.
- IR : N-H stretching (3300–3500 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₈H₈N₂S). High-resolution MS resolves isotopic patterns for unambiguous identification .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess degradation kinetics via HPLC-UV under accelerated conditions (e.g., 40°C/75% RH). The compound may undergo oxidation at the sulfur atom or hydrolysis of the amine group under acidic/basic conditions (pH <3 or >10). Buffered solutions (pH 6–8) and inert atmospheres (N₂) minimize degradation. Thermal gravimetric analysis (TGA) can determine decomposition temperatures .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzisothiazole ring) influence bioactivity in vitro?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substituents at positions 2, 4, or 6. For example:
- Electron-withdrawing groups (e.g., -NO₂) may enhance binding to target enzymes via dipole interactions.
- Bulkier groups (e.g., aryl rings) could improve lipophilicity for blood-brain barrier penetration.
Biological assays (e.g., enzyme inhibition or cell viability) should be paired with computational docking (AutoDock, Schrödinger) to correlate activity with structural features .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- Positive controls (e.g., known inhibitors) to validate assay sensitivity.
- Dose-response curves with triplicate measurements to calculate robust IC₅₀ values.
- Meta-analysis of literature data to identify trends in potency across studies. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can in vivo pharmacokinetics (PK) and metabolite profiling be optimized for this compound?
- Methodological Answer :
- PK Studies : Administer via intravenous/oral routes in rodent models, with serial blood sampling. Use LC-MS/MS to quantify plasma concentrations and calculate parameters (t₁/₂, Cₘₐₓ, AUC).
- Metabolite ID : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Major metabolites may include hydroxylated derivatives or glutathione conjugates at reactive sites (e.g., sulfur atom).
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-administration .
Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents address them?
- Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystallization. Strategies include:
- Co-crystallization : Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the amine group.
- Slow Evaporation : Employ mixed solvents (e.g., methanol/dichloromethane) to slow nucleation.
- Single-Crystal X-ray Diffraction : Confirm crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
